Lewis Acid-Mediated Thiation: Divergent Regioselectivity
In Lewis acid-mediated deoxidative thiation with p-methoxytoluene-α-thiol, 3-methoxypyrazine 1-oxide exhibits divergent regioselectivity compared to other 3-substituted pyrazine 1-oxides. While 3-methyl-, 3-phenyl-, 3-(N-butylcarbamoyl)-, 3-methoxycarbonyl-, and the parent pyrazine 1-oxides give the corresponding 3-substituted 2-(methoxybenzylthio)pyrazines as the major products, 3-methoxypyrazine 1-oxide instead yields the 2,6-isomer as the different major product under identical conditions [1].
| Evidence Dimension | Major thiation product regioisomer under Lewis acid conditions |
|---|---|
| Target Compound Data | 2,6-isomer (2,6-bis(methoxybenzylthio) derivative) |
| Comparator Or Baseline | 3-Methyl-, 3-phenyl-, 3-(N-butylcarbamoyl)-, 3-methoxycarbonyl-, and parent pyrazine 1-oxides; all yield 3-substituted 2-(methoxybenzylthio)pyrazines |
| Quantified Difference | Regioisomer identity differs; 2,6-isomer vs. 2-isomer as major product |
| Conditions | Reaction with p-methoxytoluene-α-thiol in the presence of diethylcarbamoyl chloride and zinc bromide in refluxing acetonitrile |
Why This Matters
This divergent regioselectivity enables access to 2,6-disubstituted pyrazine scaffolds not readily obtainable from other 3-substituted pyrazine 1-oxide starting materials, expanding synthetic options for pyrazine derivatization.
- [1] Sato N, Kawahara K, Morii N. Studies on pyrazines. Part 25. Lewis acid-promoted deoxidative thiation of pyrazine N-oxides: new protocol for the synthesis of 3-substituted pyrazinethiols. J Chem Soc Perkin Trans 1. 1993:15-20. DOI: 10.1039/P19930000015. View Source
